Cytotoxic Potency: Duocarmycin DM Free Base IC50 Values Across Human Cancer Cell Lines
Duocarmycin DM free base exhibits differential cytotoxic potency across multiple human cancer cell lines, providing a potency baseline distinct from the duocarmycin class reference compound duocarmycin SA . Against Caski cervical cancer cells, duocarmycin DM demonstrates an IC50 of 3.87 pM, approximately 2.6-fold more potent than the duocarmycin SA class-reported IC50 of 10 pM . However, against HT-29 colon adenocarcinoma cells, duocarmycin DM shows reduced relative potency with an IC50 of 22 pM, representing a 2.2-fold lower activity than the duocarmycin SA reference value [1]. This cell-line-dependent potency variation underscores the importance of verifying analog-specific activity rather than extrapolating from class averages [2].
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 values: HT-29 (22 pM), CL1-5 (13.8 pM), Caski (3.87 pM), EJ (15.4 pM), LS174T (7.31 pM) |
| Comparator Or Baseline | Duocarmycin SA (class reference): IC50 of 10 pM (cell line not specified in source data) |
| Quantified Difference | Versus duocarmycin SA baseline (10 pM): Duocarmycin DM shows 2.6-fold greater potency in Caski cells (3.87 pM) but 2.2-fold lower potency in HT-29 cells (22 pM) |
| Conditions | In vitro cytotoxicity assay; cell lines: HT-29 (colon adenocarcinoma), CL1-5 (lung cancer), Caski (cervical cancer), EJ (bladder cancer), LS174T (colon adenocarcinoma) |
Why This Matters
Cell-line-dependent potency variation directly impacts ADC efficacy predictions; researchers must confirm that the specific duocarmycin analog matches the target indication's sensitivity profile before committing to procurement and conjugation development.
- [1] Duocarmycin DM product datasheet. InvivoChem. CAS 1116745-06-2. View Source
- [2] Valsasina B, Orsini P, Terenghi C, Ocana A. Present scenario and future landscape of payloads for ADCs: Focus on DNA-interacting agents. Pharmaceuticals (Basel). 2024;17(10):1338. doi:10.3390/ph17101338. View Source
